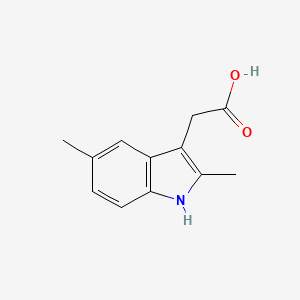

(2,5-dimethyl-1H-indol-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNHPLJFWKDNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281372 | |

| Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-40-5 | |

| Record name | 5435-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,5-dimethyl-1H-indol-3-yl)acetic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-dimethyl-1H-indol-3-yl)acetic acid, a derivative of the ubiquitous indole-3-acetic acid (IAA) scaffold, represents a molecule of interest in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active compounds, and modifications to this scaffold can lead to compounds with unique pharmacological profiles. This technical guide provides a comprehensive overview of the structure, properties, and potential therapeutic applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Molecular Structure and Chemical Identity

The chemical structure of this compound is characterized by an indole ring system with methyl groups at the 2 and 5 positions and an acetic acid moiety at the 3 position.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 5435-40-5 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | [3] |

| InChI | InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(8(2)13-11)6-12(14)15/h3-5,13H,6H2,1-2H3,(H,14,15) | [3] |

| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | [3] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental data is not available in the public domain. |

| Boiling Point | Not available | Experimental data is not available in the public domain. |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and methanol. | Inferred from the nonpolar indole ring and the presence of a carboxylic acid group. |

| pKa | ~4.7 | Estimated based on the pKa of the carboxylic acid group in similar structures. |

| LogP | 2.5 - 3.5 | Estimated based on the structure. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, the two methyl groups, and the N-H proton of the indole. The chemical shifts would be influenced by the electron-donating nature of the methyl groups. Based on data for 1,5-dimethyl-1H-indole-3-carbonitrile, aromatic protons are expected in the range of δ 7.1-7.5 ppm, and the methyl protons around δ 2.4 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would display signals for the twelve carbons in the molecule. The aromatic carbons would appear in the δ 110-140 ppm region, with the carbonyl carbon of the carboxylic acid resonating further downfield (>170 ppm). The methyl carbons would be found in the upfield region (δ 15-25 ppm). For 1,5-dimethyl-1H-indole-3-carbonitrile, the aromatic carbons appear between δ 109 and 135 ppm, and the methyl carbon at δ 21.3 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (indole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 203. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its synthesis can be conceptually designed based on established methods for indole acetic acid synthesis, primarily the Fischer indole synthesis.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5][6] This approach would involve the reaction of 4-methylphenylhydrazine with a suitable keto-acid or its ester, followed by cyclization under acidic conditions.

Caption: Proposed Fischer Indole Synthesis for this compound.

Conceptual Experimental Protocol:

-

Hydrazone Formation: 4-Methylphenylhydrazine hydrochloride would be reacted with levulinic acid in a suitable solvent such as ethanol or acetic acid.

-

Cyclization: The resulting hydrazone intermediate would then be heated in the presence of an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, to induce cyclization and formation of the indole ring.

-

Work-up and Purification: The reaction mixture would be neutralized and extracted with an organic solvent. The crude product would then be purified by recrystallization or column chromatography.

Biological Activity and Potential Therapeutic Applications

While specific biological data for this compound is scarce, the broader class of indole-3-acetic acid derivatives has been investigated for various therapeutic activities. A notable area of interest is their potential as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[5][7]

CRTH2 Antagonism and Anti-inflammatory Potential

PGD2 is a key mediator in allergic inflammation, and its interaction with the CRTH2 receptor on Th2 cells, eosinophils, and basophils contributes to the inflammatory cascade in diseases like asthma and allergic rhinitis.[8][9] Antagonists of the CRTH2 receptor have the potential to block these effects and offer a novel therapeutic approach for allergic and inflammatory conditions. Several indole-3-acetic acid derivatives have been identified as potent and selective CRTH2 antagonists.[5][10]

Caption: Potential mechanism of action as a CRTH2 antagonist.

Future Research Directions

The structural similarity of this compound to known CRTH2 antagonists suggests that this compound warrants further investigation for its anti-inflammatory properties. Future research should focus on:

-

Synthesis and Characterization: Development of a robust synthetic route and full spectroscopic characterization of the compound.

-

In Vitro Assays: Evaluation of its binding affinity and functional antagonism at the CRTH2 receptor using radioligand binding assays and cellular functional assays (e.g., calcium mobilization or chemotaxis assays).

-

In Vivo Models: Assessment of its efficacy in animal models of allergic inflammation, such as ovalbumin-induced asthma.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand the structural requirements for optimal activity.

Conclusion

This compound is an intriguing indole derivative with potential for development as a therapeutic agent, particularly in the context of inflammatory diseases. While experimental data on this specific molecule is currently limited, its structural features suggest that it is a promising candidate for investigation as a CRTH2 antagonist. This technical guide provides a foundational understanding of its structure, predicted properties, and a clear path for future research to unlock its therapeutic potential. Further experimental work is crucial to validate these predictions and fully elucidate the pharmacological profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 2-(2,5-dimethyl-1h-indol-3-yl)acetic acid (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2,5-dimethyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,5-dimethyl-1H-indol-3-yl)acetic acid, a member of the indole-3-acetic acid class of compounds. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document details the physicochemical properties, a proposed synthesis protocol, and the broader biological context of this compound class, structured to be a valuable resource for professionals in drug discovery and development.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, formulation, and computational modeling.

| Property | Value | Source |

| CAS Number | 5435-40-5 | N/A |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 203.24 g/mol | PubChem[2] |

| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | PubChem[2] |

| SMILES | CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | PubChem[2] |

| Predicted XlogP | 2.3 | PubChem[2] |

| Monoisotopic Mass | 203.09464 Da | PubChem[2] |

Predicted Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on the indole ring (approx. 6.9-7.5 ppm), a singlet for the methylene (-CH₂) protons adjacent to the carboxyl group (approx. 3.7-3.9 ppm), and singlets for the two methyl (-CH₃) groups (approx. 2.2-2.5 ppm). A broad singlet for the indole N-H proton is also expected (can be >10 ppm). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (approx. 170-175 ppm), aromatic carbons of the indole ring (approx. 110-140 ppm), the methylene carbon (approx. 30-35 ppm), and the methyl carbons (approx. 15-25 ppm). |

| Infrared (IR) | A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretching band (approx. 1700 cm⁻¹), N-H stretching of the indole ring (approx. 3400 cm⁻¹), and C-H stretching bands.[3] |

| Mass Spectrometry | The molecular ion peak [M]+ at m/z 203. A characteristic fragmentation pattern for indole-3-acetic acids would involve the loss of the carboxyl group, leading to a prominent fragment ion. |

Experimental Protocols

Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used chemical reaction to produce indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. The following protocol is a proposed method for the synthesis of this compound.

Workflow of the Fischer Indole Synthesis

Methodology:

-

Hydrazone Formation: To a solution of p-tolylhydrazine hydrochloride (1 equivalent) in glacial acetic acid, add 3-methyl-2-oxobutanoic acid (1 equivalent).

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 80-100 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is limited in publicly accessible literature, the indole-3-acetic acid scaffold is a well-established pharmacophore with a broad range of activities. Derivatives have been investigated for various therapeutic applications.

| Biological Activity Class | Reported Effects of Indole Derivatives | Potential Therapeutic Area |

| Anticancer | Inhibition of key signaling pathways (e.g., receptor tyrosine kinases), induction of apoptosis, and cell cycle arrest.[4] | Oncology |

| Antihyperglycemic | Inhibition of enzymes such as α-amylase, which is involved in carbohydrate metabolism.[5] | Diabetes Mellitus |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress.[5] | Inflammatory diseases, neurodegenerative disorders |

| Antimicrobial | Activity against a range of Gram-positive and Gram-negative bacteria.[1] | Infectious Diseases |

The substitution pattern on the indole ring, such as the dimethyl groups at the 2 and 5 positions, can significantly influence the potency, selectivity, and pharmacokinetic properties of the molecule. These substitutions can enhance binding to target proteins or alter metabolic stability.

Hypothetical Signaling Pathway Involvement

Many indole-based compounds exert their anticancer effects by acting as inhibitors of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. A common target for such inhibitors is the Receptor Tyrosine Kinase (RTK) family, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptors can disrupt downstream signaling cascades like the PI3K/AKT/mTOR pathway.

References

- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(2,5-dimethyl-1h-indol-3-yl)acetic acid (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of dimethyl indole acetic acid derivatives

An In-depth Technical Guide on the Biological Activity of Dimethyl Indole Acetic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a versatile signaling molecule whose derivatives have garnered significant attention in medicinal chemistry and agricultural science. Modification of the indole scaffold, particularly through methylation, can profoundly alter the biological activity, bioavailability, and specificity of these compounds. This technical guide provides a comprehensive overview of the biological activities of dimethyl indole acetic acid derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and auxin-like properties. While public data on dimethylated IAA derivatives are limited, this document synthesizes the available quantitative data, details key experimental protocols for activity assessment, and illustrates relevant signaling pathways to provide a foundational resource for researchers in the field.

Introduction to Dimethyl Indole Acetic Acid Derivatives

Indole-3-acetic acid (IAA) is a pivotal molecule in developmental biology, primarily known for its role as a plant growth hormone. Beyond botany, IAA and its metabolites are recognized for their roles in microbial signaling and their potential as therapeutic agents in human health.[1] The synthetic modification of the IAA core structure is a key strategy in drug discovery to develop analogs with enhanced potency and selectivity.

Dimethyl indole acetic acid derivatives are a subclass of these analogs where two hydrogen atoms on the core indole-3-acetic acid structure are replaced by methyl groups. These substitutions can occur on the benzene ring (e.g., positions 4, 5, 6, 7), the pyrrole ring (e.g., position 2 or the nitrogen at position 1), or on the nitrogen of the side chain amide (in the case of indole-3-acetamide derivatives). These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets.

Biological Activities and Quantitative Data

The biological effects of indole acetic acid derivatives are diverse. The following sections summarize the known activities, with a focus on quantitative data where available.

Anticancer and Cytotoxic Activity

Indole derivatives are a well-established class of anticancer agents.[1] The cytotoxic mechanism of IAA itself is often linked to its oxidation by peroxidases, such as horseradish peroxidase (HRP), into a radical species, which can induce oxidative stress, leading to DNA damage and apoptosis.[1][2][3] This pro-drug approach has potential for targeted cancer therapy.

Table 1: Cytotoxicity of Dimethyl-Substituted Indole Derivatives

| Compound ID | Derivative Structure/Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | - | Data not available for cytotoxicity, see antioxidant activity | [4] |

| 2 | N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | - | Data not available for cytotoxicity, see antioxidant activity |[4][5] |

Note: The scarcity of direct cytotoxicity data for dimethyl-IAA derivatives highlights a gap in the current research literature.

Antioxidant Activity

The indole nucleus can act as a scavenger of free radicals. Derivatives of IAA have been investigated for their ability to mitigate oxidative stress. Some dimethyl-substituted indole-3-acetamide compounds have shown potent antioxidant effects.

Table 2: Antioxidant Activity of Dimethyl-Substituted Indole-3-Acetamide Derivatives

| Compound ID | Derivative Name | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | ABTS | 0.81 ± 0.25 | [4] |

| 1 | N-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | DPPH | 1.12 ± 0.05 | [4] |

| 2 | N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | ABTS | 0.85 ± 0.11 | [4][5] |

| 2 | N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide | DPPH | 1.10 ± 0.03 |[4][5] |

Anti-inflammatory Activity

IAA has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like IL-1β and IL-6 and mitigating the generation of free radicals in macrophages.[6][7] This activity is partly dependent on the induction of Heme Oxygenase-1 (HO-1).[6][7] While specific data for dimethylated derivatives are sparse, systematic modification of the indole-3-acetic acid structure has been a strategy to develop potent anti-inflammatory agents like Indomethacin.[8]

Auxin and Herbicidal Activity

As derivatives of a primary plant hormone, substituted IAAs often exhibit auxin or anti-auxin activity, influencing processes like root elongation.[9][10] High concentrations of exogenous auxins typically inhibit primary root growth while promoting the formation of lateral roots.[9][11] This property is exploited in the development of synthetic auxin herbicides. Structure-activity relationship studies on alkylated IAAs show that substitution on the phenyl ring (positions 4, 6, 7) and the pyrrole ring (position 2) directly impacts growth-promoting activity.[12] The herbicidal activity of certain indole derivatives is linked to their ability to act as antagonists of the TIR1 auxin receptor.[13]

Table 3: Auxin Activity of Mono-Methylated Indole-3-Acetic Acid Derivatives

| Compound | Bioassay | Relative Activity | Reference |

|---|---|---|---|

| 2-Me-IAA | Avena coleoptile straight-growth | Analyzed | [12] |

| 4-Me-IAA | Avena coleoptile straight-growth | Analyzed | [12] |

| 6-Me-IAA | Avena coleoptile straight-growth | Analyzed | [12] |

| 7-Me-IAA | Avena coleoptile straight-growth | Analyzed |[12] |

Note: This data for mono-methylated derivatives provides a basis for understanding how methylation patterns might influence the auxin-like activity of dimethylated compounds.

Key Signaling Pathways

Canonical Auxin Signaling Pathway (TIR1/AFB)

The primary mechanism for auxin perception and signaling in plants involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of proteins.[14][15][16] In this pathway, IAA acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor.[17][18] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[18] The degradation of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and eliciting a physiological response.[15][18]

Caption: Canonical TIR1/AFB auxin signaling pathway in the plant cell nucleus.

Detailed Experimental Protocols

Assessing the requires robust and standardized experimental procedures. The following sections detail common assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[20]

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., dimethyl-IAA derivative) in culture medium from a stock solution (e.g., 10 mM in DMSO). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[19]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[19]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[19][21]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][21]

-

Absorbance Measurement: Mix gently to ensure complete dissolution and measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A generalized workflow for the MTT cell viability and cytotoxicity assay.

Plant Root Elongation Assay

This bioassay is used to determine the auxin or anti-auxin activity of a compound by measuring its effect on the primary and lateral root growth of seedlings, typically Arabidopsis thaliana.[9][10]

Protocol:

-

Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.

-

Plating: Plate the sterile seeds on square petri dishes containing a sterile growth medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar).

-

Vernalization & Germination: Store the plates at 4°C for 2-3 days (vernalization) and then transfer them to a growth chamber under a long-day photoperiod (16h light / 8h dark) in a vertical orientation to allow roots to grow along the agar surface.

-

Transplanting & Treatment: After 4-5 days of growth, select seedlings with consistent primary root length and transfer them to new plates containing the growth medium supplemented with various concentrations of the test compound (e.g., dimethyl-IAA derivative) or a control.[10]

-

Growth Measurement: Place the plates back in the growth chamber. Mark the position of the root tip at the time of transfer. Measure the primary root elongation from this mark daily for 3-5 days. The plates can be scanned or photographed daily for accurate measurement.

-

Data Analysis: Plot the root elongation rate against the compound concentration. Inhibition of primary root elongation and/or promotion of lateral root formation compared to the control indicates auxin-like activity.[9][22]

Caption: Workflow for assessing auxin-like activity via root elongation assay.

In Vitro Tubulin Polymerization Assay

This assay is crucial for identifying compounds that act as anticancer agents by disrupting microtubule dynamics. The assay measures the change in turbidity (light scattering) as purified tubulin monomers polymerize into microtubules.[23][24]

Protocol:

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin (e.g., from bovine brain) on ice in a general tubulin buffer containing GTP. Prepare stock solutions of the test compound and controls (e.g., paclitaxel as an enhancer, colchicine as an inhibitor) in an appropriate solvent like DMSO.[24]

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the reaction buffer, test compound dilutions, and finally the cold tubulin solution. The final concentration of DMSO should be kept low (<1%) to avoid artifacts.[24]

-

Initiate Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[25]

-

Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.[24]

-

Data Analysis: Plot absorbance versus time. An increase in the rate and extent of polymerization indicates a stabilizing agent, while a decrease signifies an inhibitor of tubulin polymerization.[23] The IC50 for inhibition can be determined from dose-response curves.

Caption: Workflow for the turbidity-based tubulin polymerization assay.

Structure-Activity Relationship (SAR)

Based on the available data for methylated and other substituted indole derivatives, several SAR trends can be inferred:

-

Position of Methylation: The position of alkyl substitution on the indole ring significantly influences auxin activity.[12] This suggests that the specific placement of dimethyl groups will be a critical determinant of a derivative's ability to interact with auxin receptors like TIR1.

-

Side Chain Modification: The conversion of the carboxylic acid side chain to an acetamide, as seen in compounds 1 and 2 , retains and, in some cases, enhances biological activity, particularly antioxidant potential.[4] This highlights the tolerance of biological systems to modifications at this position.

-

Lipophilicity: Alkylation generally increases the lipophilicity of the IAA molecule. This can affect membrane permeability and transport to the site of action, which may correlate with observed biological activity.[12]

Caption: Logical relationships in the SAR of dimethyl indole acetic acid derivatives.

Conclusion

Dimethyl indole acetic acid derivatives represent a class of compounds with significant, yet largely underexplored, potential in pharmacology and agriculture. Drawing from the broader family of substituted indoles, it is evident that methylation is a powerful tool for modulating cytotoxic, antioxidant, and hormone-like activities. The data, protocols, and pathway diagrams presented in this guide serve as a foundational resource for initiating and advancing research into these specific molecules. Further systematic synthesis and screening of dimethyl-IAA isomers are required to fully elucidate their structure-activity relationships and identify lead candidates for drug development and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Team:UNSW Australia/Lab/Plants - 2018.igem.org [2018.igem.org]

- 10. researchgate.net [researchgate.net]

- 11. Auxin Control of Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Frontiers | Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize [frontiersin.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of (2,5-dimethyl-1H-indol-3-yl)acetic acid

Introduction

(2,5-dimethyl-1H-indol-3-yl)acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. In addition to its role as a phytohormone, the indole-3-acetic acid scaffold has been explored for various therapeutic applications in human health. The introduction of methyl groups at the 2- and 5-positions of the indole ring is expected to modulate the parent compound's biological activity, altering its binding affinity to target proteins and its metabolic stability. This technical guide will delve into the known mechanisms of action of related indole-3-acetic acid derivatives to infer the potential pharmacological and physiological effects of this compound.

Inferred Mechanism of Action

The biological activity of this compound can be hypothesized by considering the individual contributions of the methyl groups at the 2- and 5-positions to the overall activity of the indole-3-acetic acid core.

1. Auxin-like Activity:

The primary mechanism of action of IAA in plants is to act as a molecular glue between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological effects such as cell elongation, division, and differentiation.

-

Effect of 2-Methyl Substitution: 2-Methylindole-3-acetic acid (2-Me-IAA) is a known auxin, though its activity is generally considered weaker than that of IAA.[1] The half-optimal concentration for 2-Me-IAA in the Avena coleoptile-section straight-growth test is approximately 2 x 10⁻⁵ mol L⁻¹, which is about ten times higher than that for unsubstituted IAA.[1] This reduced activity is thought to be due to steric hindrance from the 2-alkyl group, which may alter the conformation of the acetic acid side chain and its interaction with the TIR1/AFB receptor pocket.[1]

-

Effect of 5-Methyl Substitution: 5-Methylindole-3-acetic acid (5-Me-IAA) is also a potent plant growth regulator.[2] It is used in agriculture to promote root development, enhance crop yields, and improve plant resilience.[2]

Inference for this compound: The presence of the 2-methyl group would likely reduce the auxin activity compared to IAA, while the 5-methyl group may still permit potent auxin-like effects. The combined effect is likely a compound with attenuated but still present auxin activity.

2. Potential Therapeutic Activities:

Derivatives of indole-3-acetic acid have been investigated for a range of therapeutic applications.

-

Antiproliferative and Anticancer Activity: 5-Methylindole-3-acetic acid has demonstrated antiproliferative properties in bladder cancer cells and may induce apoptosis in prostate cancer cells.[3] It is also used as a reagent in the synthesis of various protein kinase inhibitors, including those targeting VEGF-R and PKC.[4] The indole scaffold is a common feature in many anticancer drugs.

-

Anti-inflammatory and Analgesic Properties: There is interest in 5-methylindole-3-acetic acid for its potential anti-inflammatory and analgesic effects.[2]

Inference for this compound: The presence of the 5-methyl group suggests that this compound could possess antiproliferative and anti-inflammatory properties. The 2-methyl group's impact on these potential activities is not well-documented and would require experimental validation.

Quantitative Data for Related Compounds

| Compound | Biological Activity | Assay | Quantitative Data | Reference |

| 2-Methylindole-3-acetic acid | Auxin Activity | Avena coleoptile-section straight-growth test | Half-optimal concentration: ~2 x 10⁻⁵ mol L⁻¹ | [1] |

| Indole-3-acetic acid (IAA) | Auxin Activity | Avena coleoptile-section straight-growth test | Half-optimal concentration: ~2 x 10⁻⁶ mol L⁻¹ | [1] |

Experimental Protocols

1. Avena Coleoptile-Section Straight-Growth Test for Auxin Activity

This classic bioassay measures the ability of a compound to induce cell elongation in oat coleoptiles.

-

Plant Material: Avena sativa (oat) seedlings are grown in the dark for approximately 72 hours.

-

Coleoptile Sectioning: A 10 mm section is excised from the apical region of the coleoptiles.

-

Incubation: The sections are floated in a basal medium containing the test compound at various concentrations. A control group with no test compound is also included.

-

Measurement: After a defined incubation period (e.g., 24 hours) in the dark, the length of the coleoptile sections is measured.

-

Data Analysis: The increase in length compared to the initial length is calculated, and a dose-response curve is generated to determine the half-optimal concentration.

2. In Vitro Antiproliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., bladder or prostate cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Signaling Pathways and Visualizations

Auxin Signaling Pathway

The canonical auxin signaling pathway in plants involves the TIR1/AFB receptors and Aux/IAA repressors.

Caption: Hypothesized auxin signaling pathway for this compound.

Experimental Workflow for Antiproliferation Assay

The following diagram illustrates the general workflow for assessing the antiproliferative activity of a test compound.

Caption: General workflow for an in vitro antiproliferation (MTT) assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be made based on the extensive knowledge of its parent compound, indole-3-acetic acid, and the observed effects of methyl substitutions at the 2- and 5-positions in related analogues. It is plausible that this compound retains attenuated auxin-like activity and may exhibit therapeutic potential as an antiproliferative or anti-inflammatory agent. Further empirical studies are necessary to fully elucidate its specific molecular targets and signaling pathways.

References

Whitepaper: Discovery and Synthesis of Novel Indole-3-Acetic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and well-studied naturally occurring plant hormone of the auxin class.[1] It plays a pivotal role in regulating numerous aspects of plant growth and development, including cell elongation, division, and differentiation, as well as tropic responses.[2][3] The core structure of IAA, an indole ring with a carboxymethyl substituent, has served as a scaffold for the development of a vast array of synthetic analogs.[1] The pursuit of novel IAA analogs is driven by several key objectives: the development of more potent and selective herbicides, the creation of improved plant growth regulators for horticultural and agricultural applications, and the exploration of their therapeutic potential in human diseases, including cancer.[1][4] Synthetic analogs often exhibit enhanced stability and modified activity compared to the natural hormone.[1] This guide provides an in-depth overview of the discovery strategies, synthesis protocols, and biological evaluation of novel IAA analogs.

Discovery and Design Strategies

The discovery of novel IAA analogs is a multifaceted process that integrates chemical synthesis with biological screening. Key strategies include:

-

Structure-Activity Relationship (SAR) Studies: This classical approach involves systematically modifying the indole ring, the acetic acid side chain, or the nitrogen of the indole. By synthesizing a series of related compounds and evaluating their biological activity, researchers can deduce the chemical features essential for activity and optimize the molecule for desired properties like increased potency or stability.

-

Chemical Genetics: This approach uses small molecules to perturb biological processes, providing a powerful tool for dissecting complex signaling pathways.[5] Large chemical libraries can be screened for compounds that induce a specific auxin-like phenotype (e.g., hypocotyl elongation) or antagonize auxin action.[6][7] This can lead to the identification of novel structural classes of IAA analogs.

-

"Pro-auxin" Development: A more recent strategy involves creating "pro-auxins," which are inactive precursor molecules that are converted into active auxins within specific plant tissues.[7] This approach allows for targeted delivery and can reveal tissue-specific auxin responses that are otherwise inaccessible.[7]

Synthesis of Novel IAA Analogs

The synthesis of IAA analogs can be achieved through various established organic chemistry methods. Common approaches include the Fischer indole synthesis for creating the core indole structure from a phenylhydrazine and an aldehyde or ketone, or the modification of the readily available IAA molecule.[1][8] Modifications often target the carboxyl group to form esters or amides, providing a straightforward method to generate diverse chemical libraries.[9][10][11]

Detailed Experimental Protocol: Synthesis of N-Aryl-2-(1H-indol-3-yl)acetamides

This protocol details a general procedure for synthesizing amide-based analogs of IAA by coupling IAA with various substituted anilines, as adapted from the work of Naik et al.[9][10]

Step 1: Synthesis of 2-(1H-indol-3-yl)acetyl chloride (2)

-

To a solution of Indole-3-acetic acid (1) (10 mmol) in a 100 mL round-bottom flask, add thionyl chloride (20 mmol) dropwise at 0 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(1H-indol-3-yl)acetyl chloride (2). This intermediate is often used immediately in the next step without further purification.[9][10]

Step 2: Synthesis of N-Aryl-2-(1H-indol-3-yl)acetamide Derivatives (3-9)

-

In a separate 250 mL round-bottom flask, dissolve the desired aniline or substituted aniline (10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (12 mmol), to the solution to act as an acid scavenger.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 2-(1H-indol-3-yl)acetyl chloride (2) dissolved in the same solvent to the aniline solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours.

-

After the reaction is complete (as monitored by TLC), pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield the final N-aryl-2-(1H-indol-3-yl)acetamide analog.[9][10]

-

Characterize the final compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm their structures.[9][10]

Biological Evaluation and Mechanism of Action

The Canonical Auxin Signaling Pathway

In plants, the core auxin signaling pathway is a well-characterized mechanism that controls gene expression.[6] The key components are the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional co-repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[6] In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When auxin (like IAA or its active analogs) is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA proteins.[6] This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.[6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of target genes, thereby initiating the auxin-mediated physiological response.[6]

Caption: The canonical auxin signaling pathway in the plant cell nucleus.

Experimental Workflow for Analog Development

The development and evaluation of novel IAA analogs follow a logical, multi-stage workflow. This process begins with the rational design or library-based synthesis of candidate molecules and progresses through a series of biological assays to determine their activity and mechanism of action.

Caption: General experimental workflow for IAA analog development.

Quantitative Data of IAA Analog Activity

The biological activity of novel IAA analogs is quantified to compare their potency. A common metric is the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) value. The following table summarizes cytotoxicity data (EC₅₀) for IAA and several derivatives against various human cell lines, demonstrating that structural modifications can significantly alter biological effects.[12]

| Compound | Cell Line | Activity | EC₅₀ (µM) |

| Indole-3-acetic acid (IAA) | HepaRG | Cytotoxicity | 66.4[12] |

| Caco-2 | Cytotoxicity | 0.52[12] | |

| T47D | Cytotoxicity | 1.68[12] | |

| Indole-3-propionic acid (IPA) | MSC | Cytotoxicity | 0.33[12] |

| T47D | Cytotoxicity | 2.02[12] | |

| Indole-3-carboxylic acid (I3CA) | MRC-5 | Cytotoxicity | 49.8[12] |

| MSC | Cytotoxicity | 1.87[12] | |

| HepaRG | Cytotoxicity | 1.98[12] | |

| Indole-3-aldehyde (I3A) | MRC-5 | Cytotoxicity | 0.52[12] |

| MSC | Cytotoxicity | 0.44[12] | |

| HepaRG | Cytotoxicity | 2.07[12] | |

| 3-Methylindole (Skatole) | MRC-5 | Cytotoxicity | 1.15[12] |

| MSC | Cytotoxicity | 1.25[12] | |

| HepaRG | Cytotoxicity | 4.88[12] |

HepaRG (human hepatic progenitor cells), Caco-2 (human colorectal adenocarcinoma cells), T47D (human breast cancer cells), MSC (human mesenchymal stem cells), MRC-5 (human fetal lung fibroblast cells).

Conclusion and Future Directions

The discovery and synthesis of novel indole-3-acetic acid analogs remain a vibrant area of research with significant implications for agriculture and medicine. Classic synthetic methodologies, coupled with modern discovery platforms like chemical genetics, continue to yield compounds with unique biological activities. Future research will likely focus on developing analogs with greater target specificity, exploring new therapeutic applications, and designing environmentally benign agrochemicals. The use of pro-auxin strategies and detailed mechanistic studies will be crucial in advancing our understanding of auxin biology and unlocking the full potential of these versatile molecules.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 3. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid | Semantic Scholar [semanticscholar.org]

- 5. pnas.org [pnas.org]

- 6. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of (2,5-dimethyl-1H-indol-3-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. While the parent compound is a well-established plant hormone, synthetic modifications to the indole scaffold have yielded derivatives with promising therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a framework for the preliminary bioactivity screening of a specific derivative, (2,5-dimethyl-1H-indol-3-yl)acetic acid. Due to the limited availability of direct experimental data for this compound, this document outlines a predictive screening strategy based on the known bioactivities of structurally related indole-3-acetic acid derivatives. The guide details plausible synthetic routes, proposed in vitro biological evaluation methods, and potential signaling pathways for investigation. All experimental protocols and data are presented as a guide for future research and are based on analogous compounds found in the scientific literature.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Modifications to the indole ring and its side chains can significantly modulate the pharmacological properties of the resulting compounds.[2] Specifically, derivatives of indole-3-acetic acid have garnered considerable attention for their potential therapeutic applications. Substitutions on the indole ring, such as methylation, have been shown to influence the biological activity of the parent molecule. This guide focuses on the preliminary bioactivity screening of this compound, a derivative with methyl groups at the 2 and 5 positions of the indole ring.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for indole synthesis, such as the Fischer indole synthesis or palladium-catalyzed cascade reactions.[3] A potential multi-step synthesis is outlined below.

Proposed Synthetic Pathway

A one-pot synthesis approach using a palladium-catalyzed cascade Tsuji-Trost reaction and Heck coupling could be employed for the synthesis of various substituted indole-3-acetic acid derivatives.[3]

References

Unlocking Therapeutic Potential: A Technical Guide to Substituted Indolylacetic Acids and Their Targets

For Researchers, Scientists, and Drug Development Professionals

Substituted indolylacetic acids (IAAs), a class of compounds structurally related to the plant hormone auxin, are emerging as a versatile scaffold in modern drug discovery. Their diverse biological activities have positioned them as promising candidates for the development of novel therapeutics against a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the core therapeutic targets of substituted IAAs, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Therapeutic Targets and Mechanisms of Action

Substituted IAAs exert their therapeutic effects by modulating the activity of various key proteins and signaling pathways. The primary areas of investigation include oncology, neuroprotection, and anti-inflammatory applications.

Oncology

In the realm of cancer therapy, substituted IAAs have demonstrated significant potential through multiple mechanisms of action.

-

Prodrug Therapy: Halogenated and other substituted IAAs can act as prodrugs, which are converted into potent cytotoxic agents specifically at the tumor site. One prominent strategy involves the use of horseradish peroxidase (HRP), an enzyme that can be targeted to cancer cells. HRP catalyzes the oxidative decarboxylation of IAAs, leading to the formation of highly reactive species such as 3-methylene-2-oxindole. These reactive intermediates can induce cell death through mechanisms like lipid peroxidation and the formation of adducts with DNA and proteins.[1][2]

-

Enzyme Inhibition:

-

Ectonucleotidases: A series of substituted indole acetic acid sulfonate derivatives have been identified as potent inhibitors of ectonucleotidases, including ENPP1, ENPP3, ecto-5'-nucleotidase (CD73), and tissue-nonspecific alkaline phosphatase (h-TNAP).[3][4][5] These enzymes are often overexpressed in the tumor microenvironment and contribute to cancer progression by producing immunosuppressive adenosine. Inhibition of these enzymes can therefore enhance anti-tumor immunity.

-

Tubulin Polymerization: Certain indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

-

-

Signaling Pathway Modulation: Indole compounds, including derivatives of IAA, have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway is a key target, and its inhibition by these compounds can suppress tumor growth.[8][9][10]

Neurodegenerative Diseases

Substituted IAAs are being investigated for their neuroprotective properties, particularly in the context of diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.

-

Anti-Neuroinflammatory Effects: Newly synthesized 2-methyl-3-indolylacetic derivatives have been shown to mitigate neuroinflammation by reducing the overexpression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[11] This can help protect neurons from damage and slow disease progression in conditions like ALS.

-

Enzyme Inhibition:

-

Aldose Reductase: Substituted IAA derivatives have been identified as inhibitors of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications, and its inhibition may offer a therapeutic strategy for preventing nerve damage associated with diabetes.

-

Inflammatory Diseases

The anti-inflammatory properties of substituted IAAs have been recognized for some time, with indomethacin being a well-known example. Research continues to explore modifications of the IAA scaffold to develop more potent and safer anti-inflammatory agents.

-

Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of key pro-inflammatory cytokines and enzymes. This includes the inhibition of TNF-α, interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[12][13] The underlying mechanism often involves the modulation of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various substituted indolylacetic acid derivatives against their respective targets. This data allows for a comparative analysis of the potency of different substitutions.

Table 1: Cytotoxicity of Substituted Indolylacetic Acid Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-vinyl sulfone (Compound 9) | Various | <10 | [14] |

| Indole-thiophene (Compound 6a) | HT29, HepG2, HCT116, T98G | Nanomolar range | [14] |

| Indole-thiophene (Compound 6b) | HT29, HepG2, HCT116, T98G | Nanomolar range | [14] |

| Benzimidazole-indole (Compound 8) | Various | 0.05 | [14] |

| Phenylsulfonylhydrazone (Compound 3b) | MCF-7 | 4.0 | [15] |

| Phenylsulfonylhydrazone (Compound 3f) | MDA-MB-231 | 4.7 | [15] |

| Indole-Aryl-Amide (Compound 2) | MCF7 | 0.81 | [16] |

| Indole-Aryl-Amide (Compound 2) | PC3 | 2.13 | [16] |

| Indole-Aryl-Amide (Compound 4) | HT29 | 0.96 | [16] |

| Indole-Aryl-Amide (Compound 4) | HeLa | 1.87 | [16] |

| Indole-Aryl-Amide (Compound 4) | MCF7 | 0.84 | [16] |

| Coumarin-indole (Compound 3) | MGC-803 | 0.011 | [17] |

| Indole-chalcone (Compound 4) | Various | 0.006 - 0.035 | [17] |

| Indole-curcumin (Compound 27) | HeLa | 4 | [17] |

| Indole-curcumin (Compound 27) | Hep-2 | 12 | [17] |

| Indole-curcumin (Compound 27) | A549 | 15 | [17] |

| LSD1 inhibitor (Compound 43) | A549 | 0.74 | [17] |

| Benz[e]indole pyrazolyl-amide (Compound 52) | HCT 116 | 0.17 µg/mL | [17] |

| Fluoro-substituted indole-chalcone (Compound 53) | HCT-116 | Nanomolar range | [17] |

Table 2: Inhibition of Ectonucleotidases by Substituted Indole Acetic Acid Sulfonate Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 5e | h-ENPP1 | 0.32 ± 0.01 | [3][4][5] |

| 5j | h-ENPP3 | 0.62 ± 0.003 | [3][4][5] |

| 5c | h-e5'NT | 0.37 ± 0.03 | [3][4][5] |

| 5i | r-e5'NT | 0.81 ± 0.05 | [3][4][5] |

| 5g | h-TNAP | 0.59 ± 0.08 | [3][4][5] |

Table 3: Inhibition of Tubulin Polymerization by Indole Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| 6- and 7-heterocyclyl-1H-indole (Compound 1k) | 0.58 ± 0.06 | [6] |

| C-6 methoxy substituted indole (Compound 5m) | 0.37 ± 0.07 | [6] |

| Benzimidazole-indole (Compound 9) | 1.5 ± 0.56 | [6] |

| Quinoline-indole (Compound 32b) | 2.09 | [6] |

| Indolyl-α-keto-1,3,4-oxadiazole (Compound 19e) | 10.66 | [18] |

| Combretastatin analogue (Compound 2d) | Not specified, potent inhibitor | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of substituted indolylacetic acids.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of substituted IAA derivatives on cancer cells.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted IAA derivative stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the substituted IAA derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]

Horseradish Peroxidase (HRP)-Mediated Cytotoxicity Assay

This assay evaluates the cytotoxic potential of IAA derivatives when activated by HRP.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Cell culture medium

-

Substituted IAA derivative (prodrug)

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) (optional, as HRP can utilize endogenous H₂O₂)

-

96-well plates

-

MTT or other cell viability reagent

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare solutions of the substituted IAA derivative and HRP in cell culture medium.

-

Treat the cells with varying concentrations of the IAA derivative in the presence or absence of a fixed concentration of HRP.

-

Include controls for the IAA derivative alone, HRP alone, and vehicle.

-

Incubate the cells for a defined period (e.g., 6, 12, 24, 48, or 72 hours).[1]

-

Assess cell viability using the MTT assay or a similar method as described in the previous protocol.

-

Compare the cytotoxicity in the presence and absence of HRP to determine the prodrug activation.

Ectonucleotidase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of substituted IAA derivatives against ectonucleotidases.

Materials:

-

Recombinant human or rat ectonucleotidase (e.g., h-ENPP1, h-e5'NT)

-

Substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) for ENPPs, AMP for e5'NT)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Substituted IAA derivative

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the substituted IAA derivative in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by measuring the product formation directly).

-

Measure the absorbance of the product (e.g., p-nitrophenol at 410 nm for the p-Nph-5'-TMP substrate) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of substituted IAA derivatives on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer)

-

Substituted IAA derivative

-

A fluorescence plate reader capable of reading at 340 nm excitation and 420 nm emission (for fluorescence-based assays) or a spectrophotometer at 340 nm (for turbidity-based assays)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the substituted IAA derivative in polymerization buffer.

-

In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound or vehicle control.

-

Initiate the polymerization by adding the purified tubulin to each well.

-

Immediately place the plate in the plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence or absorbance over time (e.g., every minute for 60 minutes).

-

The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.

-

Calculate the percentage of inhibition of tubulin polymerization and the IC50 value.[6]

TNF-α Inhibition Assay (ELISA)

This protocol quantifies the inhibitory effect of substituted IAA derivatives on the production of TNF-α in stimulated immune cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Substituted IAA derivative

-

Human or mouse TNF-α ELISA kit

-

96-well plates

-

Microplate reader

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the substituted IAA derivative for a specific time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

-

Incubate the cells for a defined period (e.g., 17 hours).[20]

-

Collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Generate a standard curve using recombinant TNF-α provided in the kit.

-

Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control and determine the IC50 value.[20][21]

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Conclusion

Substituted indolylacetic acids represent a highly promising and versatile chemical scaffold for the development of new therapeutic agents. Their ability to target a diverse range of biological molecules and pathways underscores their potential in oncology, neurodegenerative diseases, and inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on developing effective strategies for targeted delivery to maximize therapeutic efficacy while minimizing potential side effects.

References

- 1. Enzyme prodrug therapy: cytotoxic potential of paracetamol turnover with recombinant horseradish peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

(2,5-dimethyl-1H-indol-3-yl)acetic acid: A Comprehensive Technical Review for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2,5-dimethyl-1H-indol-3-yl)acetic acid belongs to the indole-3-acetic acid class of compounds, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive technical overview of its synthesis, chemical properties, and biological activities, with a primary focus on its role as a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTH2). The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases, positioning this compound and its analogs as promising therapeutic candidates for conditions such as asthma, allergic rhinitis, and atopic dermatitis. This guide details plausible synthetic routes, summarizes key biological data from related compounds, provides detailed experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.

Synthesis and Chemical Properties

The synthesis of this compound can be efficiently achieved through the well-established Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde to form the indole ring system.

A plausible and efficient synthetic route commences with the reaction of 4-methylphenylhydrazine with ethyl levulinate to construct the core 2,5-dimethylindole structure. The resulting ethyl (2,5-dimethyl-1H-indol-3-yl)acetate is then hydrolyzed to yield the final carboxylic acid product.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl (2,5-dimethyl-1H-indol-3-yl)acetate

-

To a stirred solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add ethyl levulinate (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (2,5-dimethyl-1H-indol-3-yl)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (2,5-dimethyl-1H-indol-3-yl)acetate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or gently heat to 50 °C for 2-3 hours until saponification is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to afford pure this compound.

Biological Activity and Mechanism of Action

The primary therapeutic target of this compound and its analogs is the CRTH2 receptor, a G-protein coupled receptor (GPCR) for prostaglandin D2 (PGD2). PGD2 is a major pro-inflammatory mediator released predominantly by mast cells upon allergen stimulation.[1]

The CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by PGD2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a pro-inflammatory cascade. This signaling is coupled through a Gαi/o protein, leading to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of phospholipase C (PLC). PLC activation results in an increase in intracellular calcium ([Ca²⁺]i). These signaling events culminate in chemotaxis, cellular activation, degranulation, and the release of pro-inflammatory cytokines, which are central to the pathophysiology of allergic diseases.[2] this compound acts as an antagonist, blocking PGD2 from binding to the CRTH2 receptor and thereby inhibiting these downstream inflammatory responses.

Quantitative Biological Data

| Compound Class/Analog | Assay Type | Target | IC₅₀ / Kᵢ (nM) | Reference |

| Indole-1-sulfonyl-3-acetic acids | CRTH2 Binding | Human CRTH2 | Potent (low nM) | [3] |